![molecular formula C15H16N2O5 B2752671 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 521096-39-9](/img/structure/B2752671.png)
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
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Description
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.302. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis of Oxazole-4-carboxylic Acid Esters : A study by Tormyshev et al. (2006) describes a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters through the reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones. This method is applicable to derivatives of various carboxylic acids, demonstrating the versatility of oxazole synthesis techniques (Tormyshev et al., 2006).
Characterization of Oxazole Derivatives : Kennedy et al. (2001) analyzed the crystal structure of ethyl 2-aminooxazole-5-carboxylate, revealing insights into the intermolecular hydrogen bonding that contributes to the stability and reactivity of such compounds. This research highlights the importance of structural analysis in understanding the chemical properties of oxazole derivatives (Kennedy et al., 2001).
Applications in Chemical Synthesis
Macrocycle Synthesis : Magata et al. (2017) demonstrated the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate using a one-pot enamide cyclization technique. This compound serves as a precursor in the synthesis of macrocyclic azole peptides, showcasing its potential application in creating complex organic molecules (Magata et al., 2017).
Antimicrobial Activity : Research by Balaswamy et al. (2012) into novel 2-substituted benzoxazole derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, revealed antimicrobial activity. This suggests potential applications of oxazole derivatives in developing new antimicrobial agents (Balaswamy et al., 2012).
properties
IUPAC Name |
5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(13-17-12(14(18)19)10(2)22-13)16-15(20)21-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,20)(H,18,19)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRROGRYGDNBKM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
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